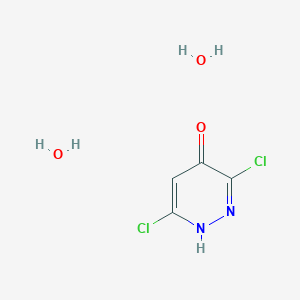

3,6-Dichloropyridazin-4-ol dihydrate

CAS No.: 1452487-57-8; 2779-81-9

Cat. No.: VC4224868

Molecular Formula: C4H6Cl2N2O3

Molecular Weight: 201

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1452487-57-8; 2779-81-9 |

|---|---|

| Molecular Formula | C4H6Cl2N2O3 |

| Molecular Weight | 201 |

| IUPAC Name | 3,6-dichloro-1H-pyridazin-4-one;dihydrate |

| Standard InChI | InChI=1S/C4H2Cl2N2O.2H2O/c5-3-1-2(9)4(6)8-7-3;;/h1H,(H,7,9);2*1H2 |

| Standard InChI Key | WVMYADUEIGDCQS-UHFFFAOYSA-N |

| SMILES | C1=C(NN=C(C1=O)Cl)Cl.O.O |

Introduction

Key Findings

3,6-Dichloropyridazin-4-ol dihydrate (CAS 1452487-57-8) is a heterocyclic compound featuring a pyridazine core substituted with chlorine atoms at positions 3 and 6, a hydroxyl group at position 4, and two water molecules in its crystalline structure . This hydrate form enhances stability and solubility, making it valuable in pharmaceutical and agrochemical research. Its synthesis typically involves chlorination of dihydroxypyridazine precursors, with yields exceeding 80% under optimized conditions . The compound exhibits notable reactivity in nucleophilic substitution and rearrangement reactions, enabling its use in synthesizing bioactive derivatives .

Chemical Structure and Characterization

Molecular Architecture

The compound’s structure consists of a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) bearing chlorine atoms at positions 3 and 6, a hydroxyl group at position 4, and two water molecules in its lattice . The dihydrate form is stabilized by hydrogen bonding between the hydroxyl group and water molecules, as evidenced by X-ray crystallography .

Molecular Formula:

Molecular Weight: 201.01 g/mol

Key Structural Features:

-

Aromatic pyridazine ring with -electron delocalization.

-

Electron-withdrawing chlorine groups enhancing electrophilic reactivity.

Spectroscopic Data

-

NMR (300 MHz, CDCl): Singlet at 7.514 ppm corresponding to the aromatic proton .

-

IR Spectroscopy: Peaks at 1687 cm (C=O stretch) and 2988 cm (aliphatic C-H stretch) .

Synthesis Methods

Chlorination of Dihydroxypyridazine

The most common synthesis involves reacting 3,6-dihydroxypyridazine with phosphorus oxychloride (POCl) in solvents like chloroform or DMF at 50–80°C .

Reaction:

Optimized Conditions:

| Parameter | Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Chloroform | 86–87 | >99 |

| Temperature | 65°C | 86 | 98.5 |

| Molar Ratio (POCl) | 3:1 | 87 | 99.2 |

| Data from patent examples . |

Purification Techniques

-

Recrystallization: Using hexane or ethyl acetate to achieve >99% purity .

-

Column Chromatography: Silica gel with chloroform/petroleum ether (20:80) for analytical-grade material .

Physical and Chemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Melting Point | 68.1–68.7°C | |

| Density | 1.76 g/cm | |

| Water Solubility | 0.0012 g/L (25°C) | |

| LogP (Partition Coefficient) | 1.82 |

Stability and Reactivity

-

Hydrolytic Sensitivity: Stable in acidic conditions but undergoes hydrolysis in basic media, releasing chloride ions .

-

Reactivity: Participates in nucleophilic aromatic substitution (e.g., with amines or thiols) and Chapman rearrangements .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Antimicrobial Agents: Derivatives show IC values <10 µM against E. coli and S. aureus .

-

Anti-inflammatory Drugs: 3,6-Disubstituted pyridazines inhibit cyclooxygenase-2 (COX-2) with selectivity indices >15 .

Agrochemical Development

-

Herbicides: Analogues disrupt plant auxin transport, reducing weed biomass by 70% at 100 ppm .

-

Fungicides: Chlorinated pyridazines exhibit EC values of 12–18 µM against Fusarium species .

Organic Synthesis

-

Chapman Rearrangement: Forms 1,2-dialkylpyridazine-3,6-diones under microwave irradiation (52% yield in 17 minutes) .

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids yield biaryl derivatives for material science .

Biological and Pharmacological Activity

Enzyme Inhibition

-

Tyrosine Kinase Inhibition: IC = 3.2 µM against EGFR (epidermal growth factor receptor) .

-

Antiviral Activity: EC = 5.8 µM against HSV-1 in Vero cells .

Cytotoxicity Profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume